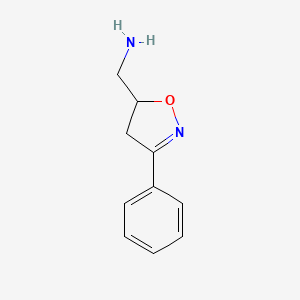

5-Aminomethyl-3-phenyl-2-isoxazoline

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

InChI |

InChI=1S/C10H12N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |

InChI Key |

LUVOYHINQVUVDI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)CN |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of isoxazoline, including 5-Aminomethyl-3-phenyl-2-isoxazoline, exhibit significant antimicrobial properties. Studies have shown that certain isoxazoline compounds demonstrate activity against a range of bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Isoxazoline Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 5-Aminomethyl-3-phenyl-2-isoxazoline | E. coli, S. aureus | Moderate to High |

| 4,5-Dihydro-5-(substituted phenyl)-3-(thiophene-2-yl)isoxazole | P. aeruginosa, C. albicans | High |

Anti-inflammatory and Analgesic Properties

Isoxazolines have been studied for their anti-inflammatory effects, particularly in relation to cyclooxygenase (COX) inhibition. Compounds similar to 5-Aminomethyl-3-phenyl-2-isoxazoline have shown promise as selective COX-2 inhibitors, which could lead to new treatments for inflammatory diseases .

Case Study: Analgesic Activity

A study evaluated the analgesic properties of various isoxazolines, revealing that certain modifications to the isoxazoline structure enhance efficacy against pain pathways .

Table 2: COX Inhibition by Isoxazoline Derivatives

| Compound | COX Selectivity | IC50 (µM) |

|---|---|---|

| 5-Aminomethyl-3-phenyl-2-isoxazoline | COX-2 | 0.95 |

| 4,5-Diphenyl isoxazolines | COX-1 | 0.50 |

Antitumor Activity

The potential of isoxazolines in cancer therapy has also been explored. Research indicates that certain derivatives can inhibit tumor growth in various cancer cell lines, including those associated with leukemia and solid tumors .

Case Study: Cytotoxic Effects

A series of isoxazolines were synthesized and tested for cytotoxicity against human cancer cell lines, showing significant activity against leukemia cells .

Table 3: Cytotoxic Activity of Isoxazoline Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-Phenyl-5-carboxamidyl isoxazole | K562 (Leukemia) | 0.04 |

| Cis-restricted 3,4-diaryl isoxazole | A549 (Lung Cancer) | 12.00 |

Neurological Implications

Isoxazolines are being investigated for their role as nicotinic acetylcholine receptor ligands, which may have implications for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease . The modulation of these receptors can influence neuroinflammatory responses and pain mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 5-Aminomethyl-3-phenyl-2-isoxazoline with analogous compounds:

| Compound Name | Molecular Formula | Substituents | Core Structure | Key Functional Groups |

|---|---|---|---|---|

| 5-Aminomethyl-3-phenyl-2-isoxazoline | C₁₀H₁₁N₃O | 3-Ph, 5-CH₂NH₂ | Isoxazoline | Aminomethyl, Phenyl |

| 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid | C₁₁H₉NO₄ | 5-(4-OCH₃-Ph), 3-COOH | Isoxazole | Carboxylic acid, Methoxy |

| 5-Amino-3-(5-fluoro-2-methylphenyl)isoxazole | C₁₀H₉FN₂O | 3-(5-F-2-MePh), 5-NH₂ | Isoxazole | Amino, Fluoro, Methyl |

| 3-(Imidazol-1-ylmethyl)-5-nitrophenyl isoxazolidine | C₁₆H₁₆N₄O₃ | 3-Imidazole-CH₂, 5-Ph-NO₂ | Isoxazolidine | Imidazole, Nitro |

| 5-Amino-3-methylbenzo[d]isoxazole | C₈H₇N₂O | Fused benzene, 3-CH₃, 5-NH₂ | Benzoisoxazole | Amino, Methyl |

Physicochemical Properties

- Solubility: Carboxylic acid derivatives (e.g., C₁₁H₉NO₄, ) have high aqueous solubility at physiological pH due to ionization. The target compound’s aminomethyl group offers moderate solubility, balancing polarity and lipophilicity.

- Metabolic Stability : Isoxazolidines (fully saturated) in are less prone to ring-opening reactions compared to isoxazolines. However, partial saturation in the target compound may reduce susceptibility to enzymatic degradation compared to isoxazoles .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 5-Aminomethyl-3-phenyl-2-isoxazoline to ensure reproducibility and yield?

- Methodological Answer : Prioritize reaction parameters such as temperature, solvent polarity, and catalyst selection (e.g., Lewis acids or transition metals). Use statistical experimental design (e.g., fractional factorial design) to identify critical variables affecting yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation . Purification methods (e.g., column chromatography or recrystallization) must account for the compound’s polarity and thermal stability.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-Aminomethyl-3-phenyl-2-isoxazoline and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and substitution patterns, while High-Performance Liquid Chromatography (HPLC) with UV detection monitors reaction progress. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For intermediates, in-situ infrared (IR) spectroscopy tracks functional group transformations (e.g., nitrile oxide cycloadditions) .

Q. What are the known reaction mechanisms for the formation of the isoxazoline ring in compounds like 5-Aminomethyl-3-phenyl-2-isoxazoline?

- Methodological Answer : The isoxazoline ring typically forms via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. Computational studies (e.g., density functional theory) can model transition states and regioselectivity . Experimental validation involves isolating intermediates (e.g., nitrile oxide precursors) and analyzing kinetic isotope effects .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the reaction optimization of 5-Aminomethyl-3-phenyl-2-isoxazoline?

- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) simulations to explore solvent effects and transition-state geometries. Machine learning algorithms trained on reaction databases (e.g., ICReDD’s workflow) can predict optimal catalysts or solvents . Validate predictions with high-throughput experimentation to establish a feedback loop between computation and lab data .

Q. What strategies are recommended for resolving contradictions in kinetic data obtained during the synthesis of 5-Aminomethyl-3-phenyl-2-isoxazoline derivatives?

- Methodological Answer : Apply sensitivity analysis to identify outlier data points caused by side reactions or impurities. Cross-validate kinetic models (e.g., Arrhenius plots) with isotopic labeling studies. Use factorial design to isolate confounding variables (e.g., temperature vs. stirring rate) . Data reconciliation tools in chemical software platforms can flag inconsistencies in real-time .

Q. How can multi-variable experimental designs (e.g., factorial design) be applied to optimize the reaction parameters for 5-Aminomethyl-3-phenyl-2-isoxazoline synthesis?

- Methodological Answer : Implement a full factorial design to evaluate interactions between temperature, solvent, catalyst loading, and reaction time. Response surface methodology (RSM) identifies non-linear relationships, while Taguchi methods reduce experimental runs. For example, a 2⁴ factorial design with center points can optimize yield and enantiomeric purity .

Q. What role do heterogeneous catalysis systems play in improving the selectivity of 5-Aminomethyl-3-phenyl-2-isoxazoline synthesis, and how are these systems optimized?

- Methodological Answer : Heterogeneous catalysts (e.g., zeolites or metal-organic frameworks) enhance regioselectivity by confining reactants in specific pore structures. Characterize catalyst surfaces using BET analysis and X-ray photoelectron spectroscopy (XPS). Optimize via Design of Experiments (DoE) by varying catalyst particle size, support material, and activation temperature .

Data Management and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in the synthesis of 5-Aminomethyl-3-phenyl-2-isoxazoline?

- Methodological Answer : Reconcile discrepancies by refining computational models (e.g., incorporating solvation effects or dispersion corrections in DFT). Use Bayesian optimization to iteratively update models with experimental data . Cross-check with alternative synthetic routes (e.g., photochemical vs. thermal activation) to isolate model inaccuracies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.